molecular formula C10H20ClN B1448196 1-Azaspiro[4.6]undecane hydrochloride CAS No. 1432678-60-8

1-Azaspiro[4.6]undecane hydrochloride

Cat. No. B1448196
CAS RN: 1432678-60-8
M. Wt: 189.72 g/mol
InChI Key: UVUVJERPEUAOEF-UHFFFAOYSA-N
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Description

“1-Azaspiro[4.6]undecane hydrochloride” is an organic compound with the CAS Number: 1432678-60-8 . It has a molecular weight of 189.73 . The IUPAC name for this compound is 1-azaspiro[4.6]undecane hydrochloride . It appears as a powder .


Molecular Structure Analysis

The InChI code for “1-Azaspiro[4.6]undecane hydrochloride” is 1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Azaspiro[4.6]undecane hydrochloride” is a powder . It has a molecular weight of 189.73 . The compound should be stored at a temperature of 4 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : 1-Azaspiro[4.6]undecane hydrochloride is a core component in various biologically active natural and synthetic products, posing as a significant target for chemical synthesis. Various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are crucial due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Biological Activities and Potential Applications

  • Anticonvulsant Properties : Studies on compounds including 3-azaspiro[5.5]undecane derivatives have shown significant anticonvulsant activity in animal models. These findings highlight the potential therapeutic applications of these compounds in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
  • Cancer Cell Growth Inhibition : Some derivatives of azaspiro[5.5]undecane have shown cytotoxic actions against human cancer cells in tissue culture, indicating their potential in cancer treatment research (Rice, Sheth, & Wheeler, 1973).
  • Synthesis of Pharmacologically Important Alkaloids : 1-Azaspiro[5.5]undecane derivatives have been synthesized as intermediates for alkaloids like perhydrohistrionicotoxin, suggesting their relevance in the synthesis of important pharmacological agents (Ibuka et al., 1981).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Peptides : The compound has been used in the synthesis of N-protected amino acid-ASUD esters, highlighting its role in peptide synthesis. This application is significant for developing various pharmaceutical agents (Rao et al., 2016).
  • Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, used in the synthesis of ciprofloxacin derivatives, have been tested against bacterial strains, demonstrating potential in developing new antibacterial drugs (Lukin et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-azaspiro[4.6]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVJERPEUAOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.6]undecane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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